2-[(2-Aminophenyl)(methyl)amino]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)9-5-3-2-4-8(9)10/h2-5,12H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNSQXARUHJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes for 2 2 Aminophenyl Methyl Amino Ethanol
Direct Synthetic Approaches
Direct synthetic methods for preparing 2-[(2-Aminophenyl)(methyl)amino]ethanol often involve the manipulation of functional groups on a pre-existing aromatic ring. These strategies include the reduction of nitro groups and the alkylation of amino functionalities.
Reduction of Precursor Nitro Compounds
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In the context of synthesizing this compound, a suitable precursor would be a nitrophenylethanol derivative. The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis.
The general reaction is as follows: NO₂-Ar-R + Reducing Agent → NH₂-Ar-R Where Ar represents the phenyl ring and R is the (methyl)amino]ethanol side chain.
Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent choice due to its efficiency and clean reaction profile. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are frequently used. For instance, the reduction of 2-(o-nitrophenyl)ethanol to 2-(o-aminophenyl)ethanol has been successfully achieved using a Raney nickel catalyst with hydrogen gas. google.com The reaction rate and yield can be significantly influenced by the reaction conditions, including pressure, temperature, and the presence of additives. In some cases, the addition of a small amount of an alkali compound, such as sodium hydroxide (B78521) or potassium hydroxide, has been shown to improve the catalytic activity of Raney nickel, leading to higher conversion rates and yields. google.com
Alternative reduction methods can also be utilized, such as using metal hydrides or dissolving metal reductions. However, catalytic hydrogenation is often preferred for its scalability and environmental considerations. The choice of reducing agent and conditions is critical to avoid the reduction of other functional groups present in the molecule.
Alkylation and Methylation Strategies on Amino functionalities
Alkylation and methylation of amino groups are fundamental strategies for introducing alkyl substituents onto a nitrogen atom. In the synthesis of this compound, these methods can be applied to a precursor containing a primary or secondary amine.
Selective N-alkylation of aminophenols can be challenging due to the presence of both a nucleophilic amino group and a hydroxyl group, which can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. umich.edu To achieve selective N-alkylation, a common strategy involves the protection of the hydroxyl group or the selective activation of the amino group.
One effective method for selective N-alkylation involves a one-pot reaction that proceeds through the formation of an imine intermediate. umich.eduresearchgate.net The aminophenol is first condensed with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This intermediate is then reduced in situ, typically with a mild reducing agent like sodium borohydride, to yield the N-alkylated aminophenol. umich.eduresearchgate.net This approach has been shown to produce good to excellent yields of the desired N-alkylated products. umich.edu
For the specific introduction of a methyl group (methylation), reagents such as dimethyl sulfate (B86663) or methyl iodide can be used. However, careful control of stoichiometry and reaction conditions is necessary to prevent over-methylation to form a quaternary ammonium (B1175870) salt. justia.com The process can be optimized to favor mono-N-alkylation, providing an environmentally and industrially friendly route to N-monoalkyl derivatives of aminophenols. justia.com
Catalytic Synthesis Protocols
Catalytic methods offer efficient and selective routes to complex molecules like this compound. These protocols can be broadly classified into homogeneous and heterogeneous catalysis, each with distinct advantages and applications.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can provide high selectivity and activity under mild reaction conditions. While specific examples directly leading to this compound are not extensively detailed in the provided search results, related transformations highlight the potential of this approach. For instance, copper-catalyzed reactions have been employed for the synthesis of meta-aminophenol derivatives through a cascade of rearrangement and addition reactions. mdpi.com Such catalytic systems demonstrate the ability to orchestrate complex bond formations in a controlled manner. The development of novel catalyst systems, including those based on excited-state copper catalysis, has also opened new avenues for the direct synthesis of 2-aminophenol (B121084) derivatives from readily available nitroarenes. nih.gov
Heterogeneous Catalysis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is widely used in industrial processes due to the ease of catalyst separation and recycling. Palladium on carbon (Pd/C) is a versatile and robust heterogeneous catalyst used in a variety of organic transformations, including hydrogenation and cross-coupling reactions. mdpi.com
In the context of synthesizing the target molecule, Pd/C is a prime candidate for the reduction of a precursor nitro compound, as discussed in section 2.1.1. The catalytic reduction of aromatic nitro compounds to their corresponding amines is a well-established industrial process. google.com For example, the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride to (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol is effectively carried out using a Pd/C catalyst. google.com This method is noted for its mild reaction conditions and simple operation, making it suitable for industrial production. google.com
The efficiency of Pd/C-catalyzed reductions can be influenced by the choice of solvent, temperature, and hydrogen source. In some procedures, an organic compound like ammonium formate (B1220265) can be used as a hydrogen donor in place of gaseous hydrogen, which can overcome technical and safety issues associated with handling hydrogen gas. google.com
Role of Promoters and Additives in Catalytic Efficiency
The efficiency and selectivity of catalytic reactions can be significantly enhanced by the addition of promoters or additives. These substances, while not catalytically active themselves, can modify the properties of the catalyst.
In Raney nickel catalysis, the addition of a third metal during the alloy preparation can act as a "promoter," enhancing the activity of the final catalyst. wikipedia.org Common promoters for Raney nickel include zinc, molybdenum, and chromium. wikipedia.org Furthermore, the catalytic activity of Raney nickel in hydrogenation reactions can be increased by the presence of small amounts of alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide. google.com This has been demonstrated in the reduction of 2-(o-nitrophenyl)ethanol, where the addition of an alkali compound led to a higher reaction rate and yield of 2-(o-aminophenyl)ethanol. google.com
The selection of appropriate promoters and additives is crucial for optimizing a catalytic process, as they can influence not only the reaction rate but also the selectivity towards the desired product. For instance, in the hydrogenation of nitriles to primary amines using Raney nickel, the addition of ammonia (B1221849) is sometimes used to reduce the formation of secondary amine byproducts. mdpi.com
Below is a data table summarizing the catalytic systems discussed:
| Catalyst System | Reaction Type | Role of Additive/Promoter | Precursor Example | Product Example |
| Raney Nickel / H₂ | Reduction of nitro group | Alkali metal hydroxide (e.g., NaOH) enhances activity | 2-(o-nitrophenyl)ethanol | 2-(o-aminophenyl)ethanol |
| Palladium on Carbon (Pd/C) / H₂ or H-donor | Reduction of nitro group | Phase-transfer reagent may be used | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol |
| Raney Nickel | Hydrogenation of nitriles | Ammonia can suppress secondary amine formation | Nitrile-esters | Primary amino-esters |
Strategic Design of Synthetic Pathways (e.g., One-pot cyclization approaches for related indole (B1671886) derivatives)
For instance, the synthesis of N-substituted indoles can be achieved through a one-pot cascade approach from amino alcohols and alcohols. ncl.res.in This involves a tandem N-alkylation via hydrogen autotransfer followed by cyclization. ncl.res.in While not directly applicable to the synthesis of the open-chain target molecule, this strategy highlights the potential for developing more streamlined syntheses for related compounds.
One-pot, three-component reactions, such as the Fischer indolisation–N-alkylation sequence, offer a rapid and straightforward route to complex indole structures from simple starting materials. rsc.org The development of similar multi-component strategies for aniline (B41778) derivatives could significantly improve the synthetic efficiency. For example, a hypothetical one-pot synthesis could involve the in-situ formation of the aminophenyl precursor followed by immediate alkylation, thus avoiding the isolation of intermediates. The exploration of such tandem reactions is a key area of interest for designing efficient and elegant synthetic routes in modern organic chemistry. tandfonline.com
Green Chemistry Principles in Synthesis (e.g., Utilization of organic hydrogen donors as alternatives to gaseous hydrogen)
The synthesis of this compound can be designed to align with the principles of green chemistry, particularly in the critical nitro reduction step. Traditionally, this reduction is performed using molecular hydrogen (H₂) gas, which poses significant safety risks due to its high flammability and the need for high-pressure equipment. nih.gov
A greener and safer alternative is catalytic transfer hydrogenation (CTH). nih.gov This method utilizes organic molecules as hydrogen donors in the presence of a catalyst. Common hydrogen donors include formic acid, hydrazine (B178648) hydrate (B1144303), and various alcohols. nih.gov The use of these liquid or solid hydrogen donors eliminates the hazards associated with gaseous hydrogen, making the process more amenable to standard laboratory and industrial settings.
The selective hydrogenation of nitroarenes to their corresponding anilines is a vital transformation, and CTH has been shown to be a highly effective method for this purpose. frontiersin.org Various catalytic systems, including those based on palladium, nickel, and cobalt, have been developed for the transfer hydrogenation of nitro compounds. nih.govfrontiersin.org The efficiency of these catalysts allows the reaction to proceed under milder conditions, often with high yields and selectivity. By employing CTH, the synthesis of this compound can be made safer and more environmentally benign.
Table 1: Comparison of Hydrogenation Methods for Nitroarene Reduction
| Feature | Conventional Hydrogenation | Catalytic Transfer Hydrogenation (CTH) |
|---|---|---|
| Hydrogen Source | Gaseous H₂ | Organic Hydrogen Donors (e.g., formic acid, alcohols) |
| Safety | High risk (flammable gas, high pressure) | Lower risk (liquid/solid donors, atmospheric pressure) |
| Equipment | Specialized high-pressure reactors | Standard laboratory glassware |
| Sustainability | Relies on H₂ production | Can utilize renewable hydrogen donors |
Considerations for Scalable Industrial Production (e.g., Process optimization, yield, purity)
The transition from laboratory-scale synthesis to scalable industrial production of this compound requires careful consideration of several factors to ensure an efficient, cost-effective, and safe process. Key among these are process optimization, yield maximization, and achieving high product purity.
Process optimization involves a systematic study of reaction parameters such as temperature, pressure, reaction time, catalyst loading, and solvent selection to identify the conditions that provide the best balance of reaction rate, yield, and purity. For the synthesis of related aminophenyl compounds, it has been shown that catalyst activity can be significantly improved, for instance, by the addition of a small amount of an alkali compound in the reduction of a nitrophenyl precursor. google.com
Maximizing the yield at each step of the synthesis is crucial for the economic viability of the industrial process. This involves minimizing the formation of byproducts and optimizing reaction conditions to drive the reaction to completion. For instance, in the synthesis of N-(2-nitrophenyl)ethanolamine, a precursor to the target molecule, process modifications have been shown to achieve yields of 95% or higher. google.com
Table 2: Key Parameters for Industrial Process Optimization
| Parameter | Objective | Example from Related Syntheses |
|---|---|---|
| Catalyst | High activity, selectivity, and recyclability | Use of Raney nickel with an alkali promoter to increase reaction rate. google.com |
| Temperature | Optimal balance between reaction rate and selectivity | Heating to 110°C for the synthesis of N-(2-nitrophenyl)ethanolamine. google.com |
| Solvent | Good solubility of reactants, easy to remove and recycle | Use of an organic solvent with subsequent recovery. google.com |
| Reaction Time | Minimize batch time to maximize throughput | Monitoring reaction completion to avoid unnecessary heating. google.com |
| Purity | Meet specifications for the intended application | Achieving >99% purity through optimized crystallization. google.com |
| Yield | Maximize product output to reduce cost | Achieving >95% yield through process control. google.com |
Chemical Reactivity and Mechanistic Investigations of 2 2 Aminophenyl Methyl Amino Ethanol
Fundamental Reaction Types
The reactivity of 2-[(2-Aminophenyl)(methyl)amino]ethanol can be understood through the fundamental reactions characteristic of its constituent moieties.
Oxidation Reactions (e.g., Formation of quinones, aldehydes, or ketones)
The oxidation of this compound can proceed at several sites. The o-phenylenediamine (B120857) core is susceptible to oxidation, which can lead to the formation of complex heterocyclic structures like phenazines or quinone-type derivatives. rsc.orgrsc.orgacs.orgresearchgate.net For instance, the oxidation of o-phenylenediamine (OPD) by various oxidants is known to generate the fluorescent compound 2,3-diaminophenazine. acs.orgmdpi.com This type of oxidative cyclization is a potential pathway for this compound.
The primary alcohol group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the reagents and reaction conditions. nih.govrsc.org Modern aerobic oxidation methods, often employing catalysts like copper/TEMPO systems, are known for their high chemoselectivity in oxidizing alcohols without affecting amine groups. nih.govacs.org Such catalytic systems could convert the ethanol (B145695) moiety of the title compound into an amino aldehyde or amino acid. researchgate.netresearchgate.net
Reduction Reactions (e.g., Conversion of nitro groups, or reduction to primary/secondary amines)
Reduction reactions are fundamental to the synthesis of this compound itself. The most common synthetic route involves the catalytic reduction of a nitro-aromatic precursor. Specifically, the compound 2-[Methyl(2-nitrophenyl)amino]ethanol serves as a key intermediate. bldpharm.com This nitro-substituted molecule can be prepared via nucleophilic aromatic substitution, for example, by reacting o-chloronitrobenzene with N-methylethanolamine. A similar synthesis involves reacting 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol to produce 2-((2-Nitrophenyl)amino)ethanol, which could then be methylated. google.com
The subsequent reduction of the nitro group to a primary amine is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or with reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com This step converts 2-[Methyl(2-nitrophenyl)amino]ethanol into the final product, this compound.
Nucleophilic Substitution Reactions (e.g., Participation of amino and hydroxyl groups)
Both the amino and hydroxyl groups of this compound can act as nucleophiles. The primary and secondary amine nitrogens possess lone pairs of electrons, making them effective nucleophiles for reactions such as alkylation. researchgate.netresearcher.life For example, they can react with alkyl halides or other electrophiles to form more substituted amine derivatives.
The primary hydroxyl group can also participate in nucleophilic substitution reactions, most notably in the formation of ethers (etherification). acs.orgyoutube.com This typically requires converting the alcohol into a better leaving group or, more commonly, deprotonating it with a base to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide to form an ether. google.com Given the presence of amine groups, selective O-alkylation over N-alkylation can be challenging and may require specific strategies like the use of protecting groups or specialized reaction conditions. acs.orgacs.org
Exploration of Named Reactions Relevant to its Functionalities
The functional groups within this compound make it a suitable substrate or potential product in several important named reactions in organic synthesis.
Buchwald-Hartwig C-N bond formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is one of the most powerful methods for forming aryl C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction is highly relevant to the synthesis of this compound. A plausible synthetic route would involve the coupling of an o-haloaniline derivative (e.g., 2-bromoaniline) with N-methylethanolamine. The palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the formation of the aryl-nitrogen bond, a key structural feature of the target molecule. youtube.comorganic-chemistry.org
Mannich reaction
The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation of an acidic proton located alpha to a carbonyl group. bldpharm.comasianpubs.org The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. youtube.comrsc.orgyoutube.com The secondary amine functionality in this compound could serve as the amine component in a Mannich reaction. When reacted with formaldehyde (B43269) and an enolizable ketone like acetophenone, it would form a β-amino-carbonyl compound, known as a Mannich base. google.com
Mitsunobu reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and amines, through a redox process involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgmissouri.eduwikipedia.org A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon. The primary alcohol in this compound is a suitable substrate for the Mitsunobu reaction. missouri.edu This would allow the hydroxyl group to be substituted by various nucleophiles. organic-chemistry.org Recent advancements have expanded the scope of the Mitsunobu reaction to include less acidic nucleophiles, such as basic amines, further increasing its versatility. acs.orgresearchgate.net
Kinetic Studies of Reactions
| Amine | Amine Conc. (M) | Temperature (°C) | k_ov (s⁻¹) |
|---|---|---|---|
| Monoethanolamine (MEA) | 5.0 | 40 | 15.2 |
| N-Methylethanolamine (MMEA) | 3.8 | 40 | 8.5 |
| N-Ethylethanolamine (EMEA) | 3.3 | 40 | 6.1 |
| Diethanolamine (DEA) | 2.0 | 30 | 7.5 |
| N,N-diethylethanolamine (DEEA) | 3.0 | 30 | 2.1 |
Data compiled for illustrative purposes from studies on related amines. ntnu.noaidic.itresearchgate.net
Reaction Mechanism Elucidation
The reaction between primary or secondary amines and CO2 in aqueous solutions is widely understood to proceed through a zwitterion mechanism. Computational and experimental studies support this multi-step pathway. ntnu.no
Zwitterion Formation: The reaction initiates with a nucleophilic attack by the lone pair of electrons on the amine nitrogen onto the electrophilic carbon atom of the CO2 molecule. This step forms a transient, charge-separated intermediate known as a zwitterion.
Deprotonation: The zwitterion is unstable and is rapidly deprotonated by a base present in the solution. In aqueous amine systems, another amine molecule typically acts as the base, accepting a proton from the nitrogen atom of the zwitterion.
This two-step process results in the formation of a carbamate (B1207046) and a protonated amine. For this compound, both the primary and secondary amine groups could potentially react with CO2 via this mechanism, although the reactivity of each site may differ based on basicity and steric hindrance.
Influence of Molecular Structure on Reactivity (e.g., Steric hindrance from methylation on N-heterocyclization reactivity)
The molecular structure of this compound, particularly the presence of a methyl group on one of the nitrogen atoms, is predicted to exert a significant influence on its chemical reactivity, especially in N-heterocyclization reactions. This influence stems from a combination of steric and electronic effects imparted by the methyl substituent. While direct studies on the cyclization of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from the reactivity of analogous N-methylated aromatic amines.
A notable example that illustrates the impact of N-methylation on cyclization pathways is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. Research in this area has shown a distinct divergence in reaction outcomes between primary aniline (B41778) precursors and their N-methylated counterparts. While the primary amines undergo the expected oxidative cyclization to yield 2-(3-oxoindolin-2-ylidene)acetonitriles, the N-methylated derivatives tend to follow a different reaction pathway.
Under identical reaction conditions, N-methylated precursors have been observed to predominantly undergo a hydrolytic cleavage of the cyano group, leading to the formation of 2-aryloyl-3-hydroxyindoles. The anticipated "normal" cyclization product is often obtained in very low yields, if at all. This differential reactivity strongly suggests that the N-methyl group plays a crucial role in directing the reaction away from the expected cyclization pathway.
The diminished reactivity of the N-methylated compounds towards the desired N-heterocyclization can be attributed to steric hindrance. The methyl group, being bulkier than a hydrogen atom, can impede the necessary conformational arrangement of the molecule required for the intramolecular cyclization to occur efficiently. This steric congestion around the nitrogen atom can hinder the approach of the reacting centers, thereby increasing the activation energy for the cyclization process and allowing alternative, competing reactions, such as hydrolysis, to predominate.
The following interactive table summarizes the observed differences in reactivity between primary and N-methylated secondary aniline derivatives in the context of oxidative cyclization, providing a clear indication of the influence of the N-methyl group.
Interactive Data Table: Comparison of Reactivity in Oxidative Cyclization
| Precursor Type | Substituent on Nitrogen | Primary Reaction Pathway | Major Product(s) | Yield of "Normal" Cyclization Product |
|---|---|---|---|---|
| Primary Aniline Derivative | Hydrogen | Oxidative Cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Good to Excellent |
| N-Methylated Secondary Aniline Derivative | Methyl | Hydrolytic Cleavage | 2-Aryloyl-3-hydroxyindoles | Low to Not Detected |
In the specific case of this compound, it is plausible that similar steric hindrance from the N-methyl group would affect its propensity to undergo N-heterocyclization reactions, for instance, in condensation reactions with aldehydes or ketones to form benzimidazole-like structures. The methyl group could sterically encumber the nitrogen atom, making it a less accessible nucleophile and potentially slowing down the rate of cyclization compared to its non-methylated analog, 2-((2-aminophenyl)amino)ethanol.
Furthermore, electronic effects, while often secondary to steric effects in such cases, should also be considered. The methyl group is weakly electron-donating, which could increase the nucleophilicity of the nitrogen atom. However, this enhanced nucleophilicity might be counteracted by the overwhelming steric bulk that hinders the reaction.
Coordination Chemistry and Metal Complex Formation
Ligand Properties and Coordination Modes
2-[(2-Aminophenyl)(methyl)amino]ethanol is a potentially tridentate ligand, featuring three distinct donor atoms: the primary aromatic amine nitrogen (N-aryl), the tertiary aliphatic amine nitrogen (N-alkyl), and the hydroxyl oxygen (O). This N,N,O donor set allows the ligand to form stable chelate rings with metal ions, a critical factor in the formation of stable coordination compounds.
The coordination behavior of this ligand is adaptable, capable of binding to metal centers in several modes. It can act as a bidentate ligand, coordinating through the nitrogen of the primary amine and the oxygen of the hydroxyl group, or through both nitrogen atoms. More commonly, it functions as a tridentate ligand, utilizing all three donor sites to create a fused chelate ring system around a central metal ion. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating anions or solvent molecules.
Synthesis and Isolation of Metal Complexes
Metal complexes of this compound with transition metals such as cobalt(II), nickel(II), and copper(II) are typically synthesized through direct reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol or ethanol (B145695).
For instance, the synthesis of a Co(II) complex can be achieved by adding a methanolic solution of the ligand to a solution of cobalt(II) nitrate hexahydrate in the same solvent. The resulting mixture is stirred, and upon slow evaporation of the solvent, crystalline products can be isolated. A similar methodology is employed for the synthesis of Ni(II) and Cu(II) complexes, using salts like nickel(II) chloride or copper(II) chloride. The stoichiometry of the reactants (metal-to-ligand ratio) is a key parameter that can influence the final structure and composition of the isolated complex. While the synthesis with transition metals is well-established, the complexation with lanthanides is a less explored area, presenting opportunities for future research.
Structural Characterization of Metal Complexes
The precise arrangement of atoms within these metal complexes is elucidated through techniques like single-crystal X-ray diffraction, which provides definitive information on coordination geometries, binding modes, and intermolecular interactions.
The coordination geometry around the central metal ion in complexes of this compound is diverse. For transition metals like Co(II), Ni(II), and Cu(II), common geometries include distorted octahedral and square pyramidal arrangements.
In a typical distorted octahedral geometry, the tridentate ligand occupies three coordination sites. The remaining sites are filled by other ligands, such as anions from the metal salt (e.g., nitrate, chloride) or solvent molecules. For example, a cobalt(II) complex might feature two molecules of the ligand coordinating to the metal center, with additional anions completing the octahedral sphere nih.gov. Copper(II) complexes, known for their structural flexibility due to the Jahn-Teller effect, often exhibit distorted square pyramidal or octahedral geometries nih.govnih.gov.
Analysis of crystal structures confirms the involvement of the primary amine and hydroxyl groups in coordination. The nitrogen atom of the aminophenyl group and the oxygen atom of the ethanol arm are consistently observed to bind to the metal center, forming a stable five-membered chelate ring. The tertiary amine nitrogen can also participate in coordination, leading to the tridentate N,N,O binding mode. This simultaneous coordination via both amine and hydroxyl functionalities is a recurring motif in the complexes formed by amino alcohol ligands us.es.
Physicochemical Properties of Complexes
The coordination of this compound to metal ions imparts specific physicochemical properties to the resulting complexes, which can be probed by various analytical techniques.
Molar Conductivity: Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution. Low molar conductivity values for complexes dissolved in solvents like DMF or DMSO typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion rather than existing as free counter-ions in the crystal lattice.
Magnetic Susceptibility: Magnetic susceptibility measurements provide insight into the electronic structure of the metal centers, particularly for paramagnetic transition metal ions like Co(II), Ni(II), and Cu(II). The measured magnetic moment can help to confirm the oxidation state and spin state of the metal ion and can sometimes provide clues about the coordination geometry. For instance, octahedral Ni(II) complexes are expected to have magnetic moments in a specific range, distinguishing them from square planar complexes. Similarly, magnetic data for Cu(II) complexes can indicate the presence of monomeric or dimeric structures and reveal the nature of magnetic exchange interactions between metal centers us.es.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) for functional group identification)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. The FTIR spectrum of 2-[(2-Aminophenyl)(methyl)amino]ethanol would exhibit characteristic absorption bands corresponding to the vibrations of its distinct chemical bonds.
The primary amine (-NH₂) on the aromatic ring gives rise to a pair of stretching vibrations, typically in the 3450-3250 cm⁻¹ region. The hydroxyl (-OH) group is characterized by a strong, broad absorption band due to hydrogen bonding, usually found between 3500 and 3200 cm⁻¹. libretexts.org The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretches from the methyl and ethyl groups are observed between 3000 and 2850 cm⁻¹. libretexts.org
The aromatic ring itself produces characteristic C=C stretching absorptions in the 1620-1450 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic ring provide further information about the substitution pattern. The C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1350-1000 cm⁻¹ range. Finally, the C-O stretching of the primary alcohol group would be visible as a strong band between 1050 and 1150 cm⁻¹. libretexts.org
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3500-3200 | O-H (Alcohol) | Stretching (Broad) |
| 3450-3250 | N-H (Primary Amine) | Stretching (Two bands) |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 3000-2850 | C-H (Aliphatic) | Stretching |
| 1620-1450 | C=C (Aromatic) | Stretching |
| 1350-1250 | C-N (Aromatic Amine) | Stretching |
| 1250-1020 | C-N (Aliphatic Amine) | Stretching |
| 1150-1050 | C-O (Primary Alcohol) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR for structural elucidation and chemical shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The four protons on the disubstituted benzene (B151609) ring would appear in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns being influenced by the two amino substituents. The -NH₂ protons of the primary amine would likely produce a broad singlet. Similarly, the hydroxyl proton (-OH) would also appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The aliphatic portion of the molecule would show a singlet for the N-methyl (N-CH₃) group and two triplets for the adjacent methylene (B1212753) groups (-N-CH₂-CH₂-OH), resulting from spin-spin coupling with each other.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.5 - 7.5 | Multiplet | 4H | Ar-H |
| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| 3.65 | Triplet | 2H | -CH₂-OH |
| ~3.0 - 4.0 | Broad Singlet | 1H | -OH |
| 2.95 | Triplet | 2H | -N-CH₂- |
| 2.70 | Singlet | 3H | N-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display nine distinct signals. Six of these signals would be in the aromatic region (110-150 ppm), corresponding to the six carbons of the phenyl ring. The remaining three signals would appear in the aliphatic region, corresponding to the N-methyl carbon and the two methylene carbons of the ethanol (B145695) side chain. The carbon attached to the oxygen (-CH₂-OH) would be the most downfield of the aliphatic carbons, while the N-methyl carbon would be the most upfield.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 150 | Ar-C (quaternary, attached to N) |
| 115 - 130 | Ar-C (CH) |
| ~60 | -CH₂-OH |
| ~55 | -N-CH₂- |
| ~40 | N-CH₃ |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation and fragmentation analysis)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
The molecular formula of the compound is C₉H₁₄N₂O, corresponding to a molecular weight of 166.22 g/mol . cymitquimica.com In positive-ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 167.23.
Fragmentation analysis provides clues to the molecule's structure. Common fragmentation pathways for molecules with alcohol and amine functionalities include alpha-cleavage and dehydration. libretexts.orglibretexts.org Alpha-cleavage next to the oxygen atom would result in the loss of a ·CH₂OH radical, leading to a fragment ion at m/z 135. Another significant fragmentation could be the loss of a water molecule from the parent ion, resulting in a peak at m/z 149 ([M+H - H₂O]⁺). youtube.com Cleavage of the N-methyl bond could lead to a fragment corresponding to the loss of a methyl group ([M+H - 15]⁺).
Table 4: Predicted ESI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 167.23 | [M+H]⁺ (Protonated Molecular Ion) |
| 152.20 | [M+H - CH₃]⁺ |
| 149.21 | [M+H - H₂O]⁺ |
| 135.19 | [M+H - CH₂OH]⁺ |
X-ray Diffraction Studies (e.g., Single-crystal X-ray crystallography for solid-state molecular and crystal structure determination)
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov
An X-ray diffraction study of this compound would provide a wealth of structural information. It would confirm the molecular connectivity and provide exact measurements of all bond lengths, bond angles, and torsion angles within the molecule. This allows for the unambiguous determination of the molecule's conformation in the crystal.
Furthermore, this technique reveals how molecules are arranged in the crystal lattice and details the intermolecular interactions that stabilize the crystal structure. Given the presence of -OH and -NH₂ groups, which are strong hydrogen bond donors, and nitrogen and oxygen atoms, which are hydrogen bond acceptors, extensive intermolecular hydrogen bonding would be expected. researchgate.net The analysis would likely reveal a complex network of hydrogen bonds, potentially linking molecules into chains, sheets, or a three-dimensional framework, which dictates the material's physical properties.
Other Complementary Characterization Techniques (e.g., UV-Visible spectroscopy, thermal analysis (TGA))
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The primary chromophore in this compound is the substituted aminophenyl ring. Aromatic amines typically exhibit two main absorption bands corresponding to π→π* electronic transitions. researchgate.net For aniline (B41778) derivatives, these bands often appear around 230-250 nm and 270-290 nm. The presence of the alkylamino and hydroxyethyl (B10761427) substituents on the ring and the adjacent nitrogen atom would be expected to cause slight shifts (bathochromic or hypsochromic) in the positions and intensities of these absorption maxima (λ_max) compared to simpler anilines.
Thermal Analysis
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. A TGA analysis of this compound would reveal its decomposition temperature. The resulting thermogram would show a stable baseline up to the onset of decomposition, followed by one or more steps of mass loss as the compound breaks down. The analysis of these mass loss steps could provide insights into the decomposition mechanism, such as the initial loss of the ethanol side chain or other volatile fragments. researchgate.netnih.gov This information is valuable for determining the upper temperature limit at which the compound can be used or stored without degradation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of molecules. These methods provide a powerful lens through which to understand the intrinsic characteristics of 2-[(2-Aminophenyl)(methyl)amino]ethanol at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, commonly using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). researchgate.netjocpr.com
The process involves finding the minimum energy structure on the potential energy surface. For a molecule with flexible side chains like this one, multiple conformers may exist due to the rotation around single bonds. DFT calculations can predict the relative energies of these conformers, identifying the most probable structure in the ground state.
Once the geometry is optimized, further analysis of the electronic structure can be performed. This includes calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Illustrative Optimized Geometry Parameters (DFT/B3LYP/6-311+G(d,p))
| Parameter | Predicted Value |
|---|---|
| C-N (Aromatic) Bond Length (Å) | ~1.40 |
| C-N (Aliphatic) Bond Length (Å) | ~1.47 |
| C-O Bond Length (Å) | ~1.43 |
| O-H Bond Length (Å) | ~0.96 |
| C-N-C Bond Angle (°) | ~118 |
| HOMO-LUMO Gap (eV) | ~4.5 - 5.5 |
Hartree-Fock (HF) Methods for Comparative Structural Predictions
Hartree-Fock (HF) is an ab initio method that provides a foundational, albeit less accurate, approximation of the electronic structure compared to DFT, as it does not fully account for electron correlation. However, HF calculations are valuable for providing a baseline for comparison. researchgate.net When studying this compound, HF methods, often with a basis set like 6-311+G(d,p), can be used to predict its geometry. researchgate.net
Comparing the structural parameters (bond lengths, bond angles, and dihedral angles) obtained from HF with those from DFT and experimental data (if available) allows for an assessment of the level of theory required to accurately model the system. Typically, HF calculations might predict slightly shorter bond lengths for covalent bonds compared to DFT.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape and behavior in different environments, such as in aqueous solution. nih.gov
By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how it folds and what conformations are most stable at a given temperature. nih.gov MD simulations are particularly useful for understanding how the molecule interacts with solvent molecules and how intermolecular forces, such as hydrogen bonding with water, influence its preferred shape. These simulations rely on force fields, such as OPLS or AMBER, to define the potential energy of the system. nih.gov
Prediction of Thermodynamic and Kinetic Parameters for Reactions
Computational methods, particularly DFT, are instrumental in predicting the thermodynamic and kinetic parameters of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). nih.govnih.govmdpi.com
For instance, the mechanism of a potential N-methylation reaction could be investigated. nih.govnih.gov Computational modeling of the reaction pathway would identify the transition state structure and its energy, which is crucial for determining the reaction rate. nih.govnih.gov Such studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally. nih.govnih.govmdpi.com
Analysis of Non-Covalent Interactions (e.g., Hydrogen bonding networks, π-π stacking interactions)
Non-covalent interactions play a crucial role in determining the structure and properties of molecular systems. For this compound, several types of non-covalent interactions are possible. The hydroxyl (-OH) and amino (-NH2) groups can act as both hydrogen bond donors and acceptors, leading to the formation of intramolecular or intermolecular hydrogen bonds. researchgate.net
Intramolecular hydrogen bonding, for example between the hydroxyl hydrogen and the nitrogen of the amino group, can significantly influence the molecule's preferred conformation. nih.gov Furthermore, the presence of the phenyl ring allows for π-π stacking interactions if multiple molecules are in close proximity. Computational tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be used to characterize and quantify the strength of these interactions. researchgate.net
Computational Spectroscopic Property Prediction (e.g., IR frequencies, NMR chemical shifts correlated with experimental data)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For this compound, DFT methods can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental IR data. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the molecule's structure. researchgate.netnih.gov
Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value Range | Assignment |
|---|---|---|
| IR Frequency (cm⁻¹) | 3300-3500 | N-H and O-H stretching |
| IR Frequency (cm⁻¹) | 2850-3000 | C-H stretching |
| ¹H NMR Shift (ppm) | 6.5-7.5 | Aromatic protons |
| ¹H NMR Shift (ppm) | 2.5-4.0 | Aliphatic protons (-CH₂, -CH₃) |
| ¹³C NMR Shift (ppm) | 110-150 | Aromatic carbons |
| ¹³C NMR Shift (ppm) | 40-70 | Aliphatic carbons |
Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the computational chemistry and theoretical investigations of the compound This compound in the context of CO2 capture or solvent screening.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on this specific compound. The required detailed research findings, data tables, and mechanistic insights for "this compound" are not present in the public domain or published research.
While computational studies, including analyses of Zwitterion mechanisms for CO2 capture and modeling for solvent screening, are common for other amine compounds, applying those findings to "this compound" would be speculative and would not meet the required standards of scientific accuracy. Research in this field is highly specific to the molecular structure of the compound being studied.
Applications in Advanced Organic Synthesis
Precursor Role in the Synthesis of Nitrogen-Containing Heterocycles
The o-phenylenediamine (B120857) unit within 2-[(2-Aminophenyl)(methyl)amino]ethanol serves as a key structural motif for the synthesis of a variety of fused nitrogen-containing heterocyclic systems. This diamine functionality is a classical building block for constructing rings that are prevalent in medicinal chemistry and materials science.
Tetrahydrobenzo[b]diazepines, Tetrahydroquinoxalines, and Benzodiazepines:
The condensation of o-phenylenediamines with carbonyl compounds is a fundamental and widely used method for synthesizing benzodiazepines and quinoxalines. nih.govijtsrd.comrsc.org Typically, the reaction of an o-phenylenediamine with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or two equivalents of a ketone or aldehyde leads to the formation of a seven-membered 1,5-benzodiazepine ring. nih.govresearchgate.nettandfonline.com Similarly, condensation with 1,2-dicarbonyl compounds, such as benzil, yields the quinoxaline (B1680401) core. nih.govnih.govresearchgate.netchim.it
Given this established reactivity, this compound is a plausible precursor for the synthesis of highly functionalized benzodiazepine (B76468) and quinoxaline derivatives. Reaction with appropriate ketone or dicarbonyl partners would be expected to yield products bearing a N-(2-hydroxyethyl)-N-methyl substituent on the heterocyclic framework. This substituent offers a site for further chemical modification, potentially influencing the molecule's solubility, pharmacokinetic properties, or ability to coordinate to metal centers.
| Target Heterocycle | Reactant Partner | General Conditions | Potential Product from Subject Compound |
|---|---|---|---|
| 1,5-Benzodiazepine | Ketones (e.g., Acetone) | Acidic catalyst (e.g., zeolites, Sc(OTf)₃) or catalyst-free at elevated temperatures. ijtsrd.com | 1-(2-hydroxyethyl)-1,5-benzodiazepine derivative |
| Quinoxaline | 1,2-Diketones (e.g., Benzil) | Room temperature or reflux in solvents like ethanol (B145695) or toluene, often with a catalyst. nih.govchim.it | 1-(2-hydroxyethyl)-quinoxaline derivative |
Indoles:
Indole (B1671886) synthesis from o-phenylenediamine derivatives is less common but achievable through specific synthetic strategies. Many modern indole syntheses commence from precursors like 2-alkynylanilines or 2-vinylanilines, which undergo cyclization. organic-chemistry.orgbohrium.commdpi.comnih.gov The structure of this compound does not immediately lend itself to these common pathways. However, transformation of the ethanol side chain into a suitable group for cyclization could open a pathway to novel indole structures. For instance, oxidation of the alcohol to an aldehyde followed by an intramolecular reaction could be a potential, albeit challenging, route.
Building Block for Complex Molecules
The bifunctional nature of this compound, possessing both nucleophilic amine and alcohol groups, makes it a valuable building block for constructing larger, more complex molecules.
Surfactants, Polymers, and Drug Intermediates:
Amino alcohols are recognized as important intermediates in the production of a wide range of chemical products. iris-biotech.de Their amphiphilic character, stemming from the hydrophilic alcohol group and the often more hydrophobic amine portion, is a key feature in the design of surfactants. taylorandfrancis.com N-alkyl amino acids, for example, are used to create fully bio-based surfactants. nih.gov By analogy, this compound could be functionalized to produce specialty surfactants with unique properties conferred by the aromatic diamine headgroup.
In polymer chemistry, amino alcohols are versatile monomers. The presence of both an -OH and an -NH group allows for their incorporation into polymers such as poly(ester amide)s, which can exhibit desirable properties like biodegradability and elasticity. nih.gov The subject compound could be used as a monomer or a cross-linking agent to impart specific functionalities, such as metal-binding sites or increased thermal stability, to a polymer backbone.
Furthermore, the amino alcohol motif is a common feature in many pharmaceuticals and serves as a crucial intermediate in their synthesis. nih.govresearchgate.netnih.govresearchgate.net The structural components of this compound—a substituted aniline (B41778) and an ethanolamine (B43304) side chain—are present in various biologically active compounds, marking it as a potentially useful starting material in medicinal chemistry programs.
Role as a Ligand or Catalyst in Organic Transformations
The N,N-disubstituted o-phenylenediamine structure within this compound makes it an excellent candidate for a bidentate "N,N" ligand in transition metal catalysis. Such ligands are crucial for stabilizing metal centers and tuning their reactivity and selectivity.
Iridium-Catalyzed N-Heterocyclization:
Iridium complexes are powerful catalysts for a variety of organic transformations, including hydrogenation, C-H activation, and "borrowing hydrogen" reactions. nih.gov The catalytic activity and selectivity of these complexes are highly dependent on the nature of the ligands coordinated to the iridium center. Bidentate ligands, particularly those with nitrogen donors, are widely used to create stable and effective catalysts. nih.govacs.orgdocumentsdelivered.com
This compound could chelate to an iridium center through its two nitrogen atoms, forming a stable five-membered ring. The resulting complex could potentially catalyze reactions such as N-heterocyclization or transfer hydrogenation. The pendant hydroxyethyl (B10761427) group on the ligand backbone is of particular interest, as it could be further functionalized to modulate the steric and electronic properties of the catalyst, or to attach the catalyst to a solid support.
Stereoselective Synthesis Applications
Chiral amino alcohols are of paramount importance in asymmetric synthesis, where they are used as chiral auxiliaries, ligands for enantioselective catalysts, and as building blocks for chiral molecules. researchgate.net
Enantioselective Alkylation of Amines via Borrowing Hydrogen Catalysis:
The "borrowing hydrogen" or "hydrogen autotransfer" methodology enables the N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. nih.gov When performed with chiral catalysts, this reaction can be rendered enantioselective. While the subject compound itself is achiral, its N-H bond (on the primary amino group) could potentially be a target for such alkylation reactions.
More significantly, if this compound were to be used in a context where its own chirality matters (e.g., if the ethanol side chain was substituted to create a stereocenter), it could participate in stereoselective transformations. For instance, kinetic resolution of a racemic version of a chiral analogue could provide access to enantiopure amino alcohols. researchgate.net These enantiopure compounds could then be used as chiral ligands in asymmetric catalysis, a role for which amino alcohols are well-suited. iris-biotech.de
Biocatalytic Approaches to N-Alkylation of Amines
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis and modification. Enzymes such as reductive aminases (RedAms) have been employed in cascade reactions to achieve the N-alkylation of amines using either primary alcohols or carboxylic acids as the alkylating agent. researchgate.netacs.orgnih.govlookchem.com
These biocatalytic systems avoid harsh reaction conditions, the use of toxic alkylating agents like alkyl halides, and often prevent the over-alkylation that can plague chemical methods. nih.gov The substrate scope of these enzymes can be broad, and they have been used for the alkylation of various amines. While the specific use of this compound as a substrate in such a system has not been reported, other aromatic amines have been successfully alkylated using biocatalytic methods. researchgate.net This suggests that it could be a viable candidate for enzymatic N-alkylation, providing a mild and selective route to further functionalized derivatives.
Specialized Industrial and Environmental Research Applications
CO₂ Capture Technologies
There is no available research data on the performance of 2-[(2-Aminophenyl)(methyl)amino]ethanol as an absorbent solvent for CO₂ capture. Consequently, a comparison with other well-studied amines like monoethanolamine (MEA) or methyldiethanolamine (MDEA) cannot be made. The lack of information extends to critical areas of study for assessing the viability of a CO₂ capture solvent.
Research on Absorption Kinetics and Thermodynamics
An investigation into the absorption kinetics and thermodynamics of this compound for CO₂ capture has not been documented in publicly accessible scientific literature. Understanding these parameters is fundamental to evaluating the efficiency and reaction speed of a potential solvent.
Studies on Solvent Regeneration Efficiency
The energy required to regenerate a solvent after CO₂ absorption is a crucial factor in the economic viability of capture technologies. However, there are no studies available that assess the solvent regeneration efficiency of this compound.
Application in Advanced Materials Science
The potential of this compound as a precursor for polymer synthesis is not described in current research. While amines are a known class of compounds used in the development of advanced polymers, the specific role and reactivity of this compound in polymerization processes have not been explored.
Role in Surface-Active Agents and Emulsifiers
Information regarding the application of this compound in the formulation of surface-active agents or emulsifiers is absent from the scientific record. The molecular structure of the compound suggests potential surfactant properties, but no empirical studies have been published to confirm or characterize this behavior.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of N-substituted anilines is a cornerstone of organic chemistry, and future research should focus on applying modern, more efficient, and sustainable methodologies to the production of 2-[(2-Aminophenyl)(methyl)amino]ethanol. Traditional methods often require harsh conditions or stoichiometric reagents. The exploration of advanced catalytic systems offers a path to overcome these limitations.
Future investigations could explore a variety of catalytic approaches that have proven successful for similar molecules:
Heterogeneous Catalysis: The use of supported bimetallic nanoparticles, such as gold-palladium on alumina (B75360) (Au–Pd/Al₂O₃), has been effective in the dehydrogenative aromatization of cyclohexanones and amines to produce N-substituted anilines. rsc.org Research should be directed towards adapting these catalysts for the synthesis of functionalized anilines like the target compound, potentially offering high yields and excellent reusability.
Transition Metal Catalysis: Catalysts based on abundant, inexpensive transition metals are highly desirable. Nickel-based catalysts, for example, have been used for the N-alkylation of anilines with alcohols. researchgate.net Similarly, complexes of iridium and ruthenium with N-heterocyclic carbene (NHC) ligands have emerged as highly effective catalysts for N-alkylation reactions, representing a significant area for development. nih.gov
Catalyst-Free Methodologies: Recent advancements have shown the possibility of synthesizing N-substituted anilines without the need for metal catalysts or additives. beilstein-journals.org These methods, often proceeding through imine condensation–isoaromatization pathways, offer operational simplicity and milder reaction conditions, making them attractive for sustainable synthesis.
Flow Chemistry: The transition from batch to continuous flow synthesis can offer superior control over reaction parameters, leading to improved yields and safety, particularly for industrial applications. researchgate.net Investigating the flow synthesis of this compound could be a key step towards efficient scale-up. researchgate.netresearchgate.net
| Catalyst System | Precursors | Key Advantages | Potential Application for Target Compound |
| Au–Pd/Al₂O₃ | Cyclohexanones, Amines | High efficiency, Reusability, Heterogeneous nature | Dehydrogenative aromatization route |
| Ni/O-clay | Anilines, Alcohols | Uses inexpensive transition metal, Green chemistry | N-alkylation of the aniline (B41778) moiety |
| NHC–Ir(III) / NHC–Ru(II) | Anilines, Alcohols | High catalytic activity, Atom-economic | Efficient N-alkylation under mild conditions |
| Catalyst-Free | Cyclohexenones, Amines | Operational simplicity, No metal contamination | Sustainable synthesis via isoaromatization |
Deeper Mechanistic Insights into Reactions and Biological Interactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of a molecule in biological systems. For this compound, future research should aim to elucidate the intricate details of both its formation and its potential interactions with biological macromolecules.
Key areas for mechanistic investigation include:
Kinetic and Computational Studies: Detailed kinetic analysis can help unravel complex reaction pathways, such as those in nucleophilic aromatic substitution (SNAr) reactions, which are often used to synthesize aniline derivatives. rsc.org These experimental studies, complemented by computational modeling, can identify rate-determining steps, transition states, and potential side reactions, providing a foundation for rational process optimization. rsc.org
Understanding Biological Targets: The anilino-scaffold is present in numerous biologically active compounds. For instance, derivatives of 2-anilino triazolopyrimidines act as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Future studies should investigate whether this compound or its derivatives can interact with similar targets. Understanding these interactions at a molecular level, through techniques like X-ray crystallography and molecular docking, is essential for structure-based drug design.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues of the target compound and evaluating their biological activity, researchers can establish clear SARs. This involves systematically modifying different parts of the molecule—such as the phenyl ring, the ethanolamine (B43304) side chain, and the amino group—to determine which functionalities are critical for activity. This approach has been successfully used to develop potent kinase inhibitors from 2-substituted aniline pyrimidine (B1678525) derivatives. mdpi.com
Design of Highly Potent and Selective Agents for Therapeutic Applications
The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. The presence of aromatic and amino groups provides handles for chemical modification, allowing for the fine-tuning of pharmacological properties.
Future design strategies should focus on:
Kinase Inhibitors: Many successful cancer drugs target specific protein kinases. The 2-substituted aniline scaffold is a common motif in kinase inhibitors. mdpi.com By modifying the core structure of this compound, it may be possible to design potent and selective inhibitors of kinases implicated in diseases like cancer. For example, certain derivatives have shown dual inhibitory activity against Mer and c-Met kinases. mdpi.com
Antimitotic Agents: As mentioned, anilino-derivatives can function as microtubule-targeting agents by inhibiting tubulin polymerization. nih.gov This mechanism is a validated strategy for developing anticancer drugs. Research could focus on creating derivatives of this compound that bind to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Agents for Other Therapeutic Areas: The versatility of the aminophenyl and aniline scaffolds means that their derivatives could be explored for a wide range of biological activities, including antiviral, antileishmanial, and anticonvulsant properties. mdpi.comresearchgate.net Screening libraries of new derivatives against a diverse set of biological targets could uncover novel therapeutic applications.
| Therapeutic Target Class | Example Scaffold | Mechanism of Action | Potential for this compound |
| Protein Kinases | 2-Substituted Aniline Pyrimidines | Inhibition of specific kinases (e.g., Mer, c-Met) involved in cell signaling. mdpi.com | Serve as a core structure for developing novel kinase inhibitors. |
| Tubulin | 2-Anilino Triazolopyrimidines | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest. nih.gov | Design of new antimitotic agents for cancer therapy. |
| DNA Topoisomerase II | 4β-Anilino-podophyllotoxin | Poisoning of the enzyme, leading to DNA strand breaks and apoptosis. nih.gov | Development of derivatives as potential topoisomerase inhibitors. |
Optimization of Industrial Processes for Enhanced Efficiency and Sustainability
For any compound with potential commercial applications, the development of an efficient, cost-effective, and environmentally friendly industrial-scale synthesis is paramount. Future research should address the practical challenges of producing this compound and its derivatives in large quantities.
Priorities for industrial process optimization include:
Green Chemistry Principles: Future synthetic routes should be designed to minimize waste, avoid hazardous solvents, and use catalysts that are recyclable and based on earth-abundant metals. nih.gov The use of water or deep eutectic solvents as reaction media is a promising green alternative. nih.gov
Process Safety and Scalability: Methods that avoid high pressures (e.g., gaseous hydrogen) or highly reactive intermediates are preferable for industrial production. For example, catalytic transfer hydrogenation, which uses organic molecules as a hydrogen source instead of hydrogen gas, can overcome safety and equipment challenges associated with traditional reduction methods. google.com
Purification and Yield: Maximizing the yield and simplifying the purification of the final product are key objectives. This involves optimizing reaction conditions (temperature, pressure, reactant ratios) to minimize byproduct formation and developing efficient downstream processing techniques. oriprobe.com
By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in advanced materials, chemical manufacturing, and the development of next-generation therapeutics.
Q & A
Basic Research Question
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 193.0981 ).
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
- Elemental analysis : Validate C/H/N ratios (e.g., C: 72.61%, H: 4.54%, N: 10.40% ).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
